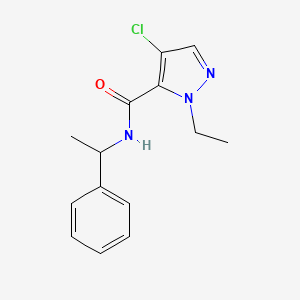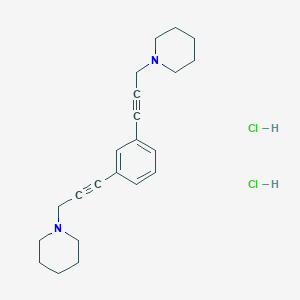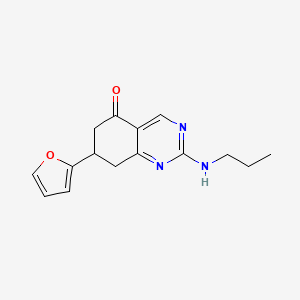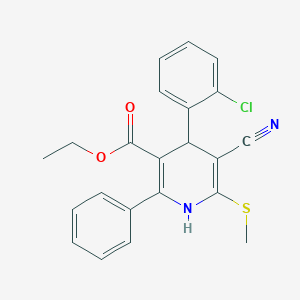
4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide
Overview
Description
4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as CEP-26401 and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide involves the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activation of AKT and mTOR, which are important signaling pathways involved in cell growth and survival. Additionally, CEP-26401 has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide are diverse and depend on the specific cell type and tissue being studied. This compound has been shown to induce apoptosis in cancer cells, prevent neuronal cell death, and regulate immune responses. Additionally, CEP-26401 has been found to modulate various cellular processes, including cell cycle progression, autophagy, and DNA damage repair.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide in lab experiments is its potent pharmacological activity and specificity for certain signaling pathways. This compound can be used to study the effects of inhibiting specific pathways in cells and tissues. However, one limitation of using CEP-26401 is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide. One potential direction is to further investigate its anti-tumor activity and its potential as a cancer therapeutic. Another direction is to study its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the immunomodulatory effects of CEP-26401 and its potential as a treatment for inflammatory disorders.
Scientific Research Applications
4-chloro-1-ethyl-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and immunology. This compound has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent neuronal cell death in models of neurodegenerative diseases. Additionally, CEP-26401 has been studied for its immunomodulatory effects and its ability to regulate inflammatory responses.
properties
IUPAC Name |
4-chloro-2-ethyl-N-(1-phenylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-3-18-13(12(15)9-16-18)14(19)17-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGMGUWHSRLEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4063059.png)
![5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4063079.png)
![N-[2-(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)ethyl]acetamide](/img/structure/B4063083.png)
![1-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4063089.png)
![4-[2-(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol](/img/structure/B4063104.png)
![N-[5-chloro-2-(2-thienylmethoxy)benzyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4063110.png)
![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B4063120.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4063137.png)
![1-(2-furylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B4063148.png)

![5-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4063167.png)
![N-{1-[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063175.png)

